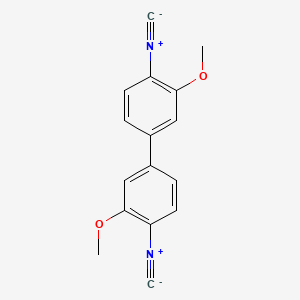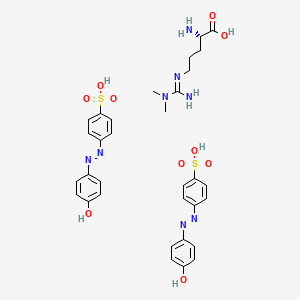
NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt is a synthetic compound with the molecular formula C8H18N4O2 · 2C12H10N2O4S and a molecular weight of 758.82 . It is known for its high purity (≥99%) and is commonly used in research and development . This compound is a derivative of L-arginine, modified with dimethyl groups and p-hydroxyazobenzene-p’-sulfonate groups.
Preparation Methods
The synthesis of NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt involves the reaction of L-arginine with dimethyl sulfate to introduce the dimethyl groups. This is followed by the reaction with p-hydroxyazobenzene-p’-sulfonate to form the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s molecular structure allows it to bind to enzyme active sites, blocking their function and altering metabolic pathways .
Comparison with Similar Compounds
NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt can be compared with other similar compounds such as:
NG,NG’-Dimethyl-L-arginine: A simpler derivative without the p-hydroxyazobenzene-p’-sulfonate groups.
L-arginine: The parent compound, which lacks the dimethyl and p-hydroxyazobenzene-p’-sulfonate modifications.
NG-Monomethyl-L-arginine: A related compound with only one methyl group. The uniqueness of NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt lies in its specific modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H38N8O10S2 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-12(2)8(10)11-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t;;6-/m..0/s1 |
InChI Key |
GBNVVCXLYJPGJB-ROQLHKJUSA-N |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







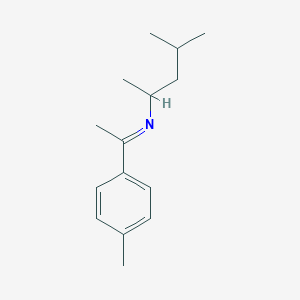
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
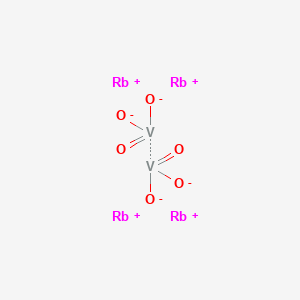
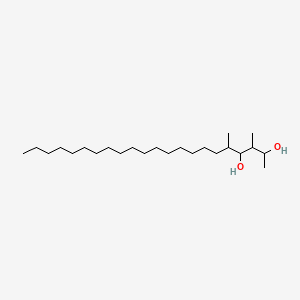


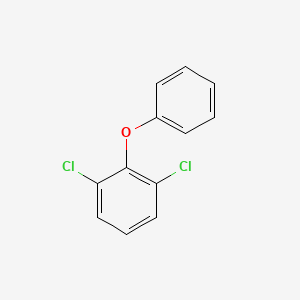
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
